
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-on-oxim
Übersicht
Beschreibung
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal und Herbizide Aktivitäten
Oxime-Verbindungen wurden auf ihr Potenzial in der Anwendung als Antifungalmittel und Herbizide untersucht. Die strukturelle Modifikation von Oximen, wie z. B. die Einführung einer Ester-Einheit, kann zu neuartigen bioaktiven Molekülen mit gezielten Eigenschaften zur Kontrolle von Pilzpathogenen und unerwünschter Vegetation führen .
Dynamische kovalente Netzwerke
Die Chemie der Oxime ermöglicht die Herstellung von kovalenten adaptiven Netzwerken (CANs). Diese Netzwerke weisen dynamische Eigenschaften auf, die für bestimmte Anwendungen wie selbstheilende Materialien oder responsive Oberflächen angepasst werden können .
Synthetische Anwendungen in der organischen Chemie
Oxime dienen als vielseitige Zwischenprodukte in der organischen Synthese. Sie können verschiedene Reaktionen eingehen, einschließlich Cycloadditionen, um komplexe cyclische Strukturen wie Isoxazoline zu bilden, die zahlreiche synthetische Anwendungen haben .
Eigenschaften
IUPAC Name |
N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYRAWZCNRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




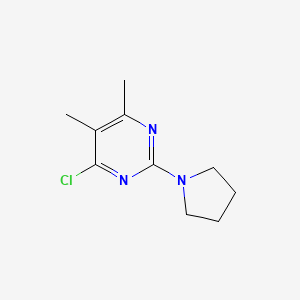
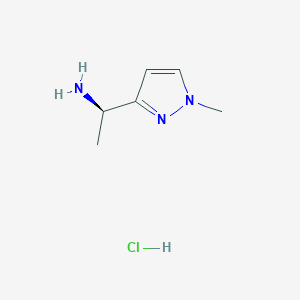

![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
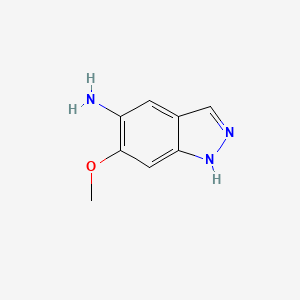

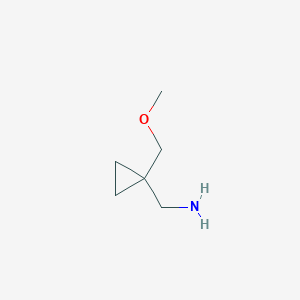

methanone](/img/structure/B1450134.png)
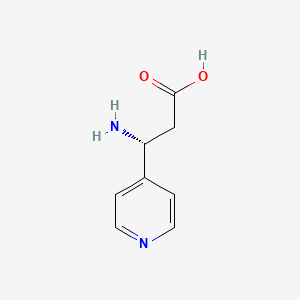
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)

